3,4-dimethyl-N-[2-(3-{[(3-methylphenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide
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Overview
Description
3,4-dimethyl-N-[2-(3-{[(3-methylphenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide is a complex organic compound that features an indole core structure. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 3,4-dimethyl-N-[2-(3-{[(3-methylphenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide typically involves multi-step organic reactionsIndustrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .
Chemical Reactions Analysis
3,4-dimethyl-N-[2-(3-{[(3-methylphenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antiviral, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4-dimethyl-N-[2-(3-{[(3-methylphenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The indole core structure allows it to bind with high affinity to multiple receptors, influencing various biological processes. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar compounds include other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with diverse biological activities.
Indole-3-carbinol: Known for its anticancer properties.
Properties
IUPAC Name |
3,4-dimethyl-N-[2-[3-[(3-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2OS/c1-19-7-6-8-22(15-19)18-31-26-17-29(25-10-5-4-9-24(25)26)14-13-28-27(30)23-12-11-20(2)21(3)16-23/h4-12,15-17H,13-14,18H2,1-3H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRAWFXQETJJCRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC(=C(C=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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